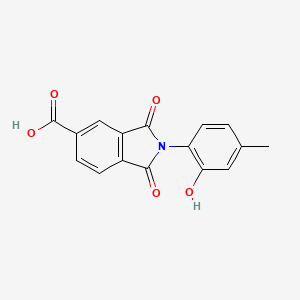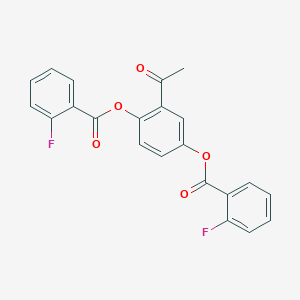
1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate)
Descripción general
Descripción
1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that is commonly used in scientific research. It is a type of bis-benzotriazole UV absorber that is used in the synthesis of various materials, including polymers, plastics, and coatings. This compound has several unique properties that make it an attractive option for scientific research, including its ability to absorb UV radiation and its high thermal stability. In
Mecanismo De Acción
The mechanism of action of 1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) involves its ability to absorb UV radiation. When exposed to UV radiation, this compound absorbs the energy and converts it into heat, which is dissipated harmlessly. This mechanism helps to protect materials from the damaging effects of UV radiation, including degradation and discoloration.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) on living organisms. However, studies have shown that this compound is not toxic to aquatic organisms and is not expected to have any adverse effects on human health when used in sunscreen products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) in lab experiments is its ability to absorb UV radiation. This property makes it an attractive option for studying the effects of UV radiation on various materials and organisms. Additionally, this compound is highly stable and can withstand high temperatures, making it suitable for use in a wide range of experimental conditions.
However, there are also limitations to using this compound in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound may not be suitable for use in experiments that require high levels of precision or accuracy due to its potential for interfering with certain analytical techniques.
Direcciones Futuras
There are several future directions for research on 1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate). One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for more research on the biochemical and physiological effects of this compound on living organisms. Finally, there is a need for more research on the potential applications of this compound in fields such as medicine and biotechnology.
Aplicaciones Científicas De Investigación
1,1-cyclohexanediyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) has several scientific research applications. It is commonly used as a UV absorber in the synthesis of various materials, including polymers, plastics, and coatings. It is also used as a stabilizer in the production of various products, including adhesives, sealants, and paints. Additionally, this compound is used in the production of sunscreen products due to its ability to absorb UV radiation.
Propiedades
IUPAC Name |
[4-[1-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]cyclohexyl]phenyl] 3,5-ditert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O4/c1-44(2,3)36-26-32(27-37(30-36)45(4,5)6)42(49)51-40-20-16-34(17-21-40)48(24-14-13-15-25-48)35-18-22-41(23-19-35)52-43(50)33-28-38(46(7,8)9)31-39(29-33)47(10,11)12/h16-23,26-31H,13-15,24-25H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOSVXTGBFYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3824718.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)

![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)
![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)
![diheptyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B3824749.png)

![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)
![2-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B3824771.png)
![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)

![(3S*,4S*)-1-[(2-methoxypyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3824791.png)

